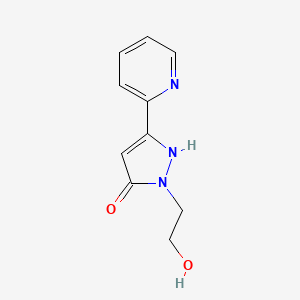

![molecular formula C12H12ClN3 B1484099 4-amino-6-[2-(4-chlorophényl)éthyl]pyrimidine CAS No. 2092663-38-0](/img/structure/B1484099.png)

4-amino-6-[2-(4-chlorophényl)éthyl]pyrimidine

Vue d'ensemble

Description

“6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine” is a compound that belongs to the class of pyrimidines . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms . They are an integral part of DNA and RNA and have been associated with a wide range of biological activities .

Synthesis Analysis

The synthesis of similar pyrimidine derivatives has been reported in the literature. For instance, a series of 2-aminopyrimidine derivatives were synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process involved several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives have been studied extensively. For example, 2-chloro-4,6-dimethylpyrimidine has been reported to undergo aromatic nucleophilic substitution with aniline derivatives under microwave conditions . Additionally, pyrimidine derivatives have been synthesized via acid-catalyzed chemo-selective C-4 substitution of the pyrimidine ring with various amines .Applications De Recherche Scientifique

Applications antibactériennes et antifongiques

Ce composé présente des activités antibactériennes et antifongiques significatives, ce qui en fait un candidat potentiel pour le développement de nouveaux agents antimicrobiens. La présence du cycle pyrimidine contribue à sa capacité à interférer avec la synthèse des acides nucléiques dans les bactéries et les champignons, inhibant ainsi leur croissance .

Activité antitumorale

Le potentiel antitumoral des dérivés de ce composé est remarquable. Ils peuvent être conçus pour cibler des voies spécifiques impliquées dans la prolifération et la survie des cellules cancéreuses. Des recherches indiquent que ces composés peuvent induire l'apoptose dans les cellules cancéreuses, offrant une voie pour le développement de nouveaux médicaments anticancéreux .

Propriétés insecticides

Les analogues structurels de la 4-amino-6-[2-(4-chlorophényl)éthyl]pyrimidine ont été trouvés posséder des propriétés insecticides. Ceci est particulièrement utile en agriculture, où ces composés peuvent être utilisés pour protéger les cultures contre les infestations de ravageurs sans nuire aux plantes .

Effets herbicides et larvicides

De même, les effets herbicides et larvicides des dérivés de ce composé les rendent adaptés à la lutte contre la végétation indésirable et les populations de moustiques, respectivement. Cela a des implications directes pour la productivité agricole et les initiatives de santé publique contre les maladies à transmission vectorielle .

Chimie supramoléculaire

En chimie supramoléculaire, ce composé peut être utilisé pour synthétiser des clips moléculaires et d'autres structures complexes. Ces structures ont des applications dans la création de nouveaux matériaux avec des propriétés spécifiques, telles que des transporteurs d'ions sélectifs ou des catalyseurs .

Synthèse de liquides ioniques et de polymères

Le composé est également utilisé dans la synthèse de liquides ioniques et de polymères. Les liquides ioniques ont diverses applications industrielles en raison de leur faible volatilité et de leur haute stabilité thermique, tandis que les polymères synthétisés à partir de ce composé peuvent avoir des propriétés mécaniques et chimiques uniques .

Développement d'explosifs

Des dérivés de la This compound peuvent être modifiés pour former des composés ayant des propriétés explosives. Cette application est importante pour le développement d'explosifs plus sûrs et plus stables pour des utilisations industrielles et militaires .

Recherche pharmaceutique

En recherche pharmaceutique, ce composé sert d'échafaudage pour le développement de médicaments aux activités biologiques diverses. Ses dérivés ont été explorés pour leur potentiel dans le traitement d'une variété de maladies, y compris les infections virales, l'inflammation et les troubles neurologiques .

Orientations Futures

The future research directions for “6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, there is interest in synthesizing various scaffolds of pyrimidine derivatives for screening different pharmacological activities . Additionally, the development of new efficient antitrypanosomal compounds with fewer side effects is an urgent need .

Mécanisme D'action

Target of Action

Pyrimidine derivatives, which “6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine” is part of, have been found to exhibit a wide range of biological activities. They are known to interact with multiple targets, including enzymes, receptors, and ion channels . The specific target of this compound would depend on its exact structure and functional groups.

Mode of Action

The mode of action of pyrimidine derivatives can vary widely depending on their specific structure and target. For example, some pyrimidine derivatives inhibit enzymes involved in nucleic acid synthesis, thereby preventing cell replication .

Biochemical Pathways

Pyrimidine derivatives can affect various biochemical pathways depending on their specific targets. For instance, some pyrimidine derivatives have been found to inhibit the dihydrofolate reductase enzyme, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its specific chemical structure. Lipophilicity, for example, can influence a drug’s ability to cross cell membranes and therefore its bioavailability .

Result of Action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. For example, if a compound inhibits an enzyme required for cell replication, the result could be cell death or reduced cell proliferation .

Analyse Biochimique

Biochemical Properties

6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as Aurora kinase A (AURKA), which is crucial for cell cycle regulation and mitosis . The interaction between 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine and AURKA involves the inhibition of the kinase activity, leading to reduced phosphorylation of AURKA at Thr283. This inhibition results in the accumulation of cells in the G2/M phase of the cell cycle and triggers caspase-mediated apoptotic cell death .

Cellular Effects

The effects of 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and apoptosis. It influences cell signaling pathways by inhibiting AURKA, which is involved in the regulation of the cell cycle and mitosis . Additionally, 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine affects gene expression by reducing the phosphorylation of key proteins involved in cell survival and proliferation .

Molecular Mechanism

At the molecular level, 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine exerts its effects through the inhibition of AURKA. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of downstream targets . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis. The binding interactions of 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine with AURKA have been elucidated through in silico docking experiments, which demonstrate a strong affinity between the compound and the kinase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine have been observed to change over time. In vitro studies have shown that prolonged exposure to 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine can lead to sustained inhibition of AURKA and continuous cell cycle arrest .

Dosage Effects in Animal Models

The effects of 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits AURKA activity and induces apoptosis in cancer cells without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine is involved in metabolic pathways that include its biotransformation by liver enzymes. The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can influence metabolic flux and alter the levels of key metabolites in the cell . The interaction of 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine with cofactors such as NADPH is also crucial for its metabolic processing .

Transport and Distribution

Within cells and tissues, 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, which allows it to cross cell membranes and accumulate in certain tissues . The localization and accumulation of 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine can affect its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with AURKA and other target proteins . Post-translational modifications and targeting signals may direct 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine to specific cellular compartments, enhancing its inhibitory effects on AURKA .

Propriétés

IUPAC Name |

6-[2-(4-chlorophenyl)ethyl]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3/c13-10-4-1-9(2-5-10)3-6-11-7-12(14)16-8-15-11/h1-2,4-5,7-8H,3,6H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJXUBHEDMCEFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC(=NC=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

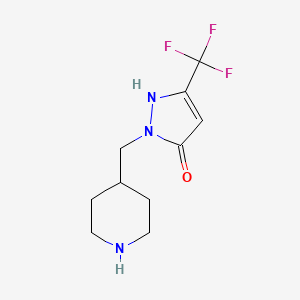

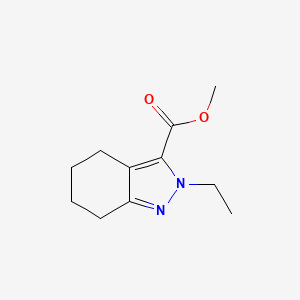

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

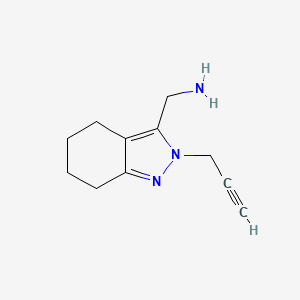

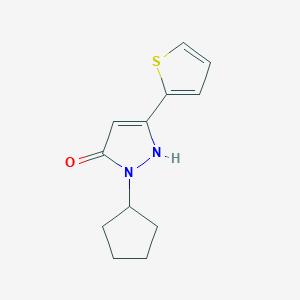

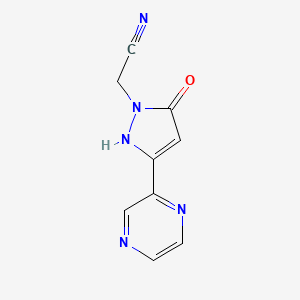

![Methyl 2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1484029.png)

![3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484030.png)

![3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484038.png)

![3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484039.png)